molecular formula C24H23NO5S2 B2721512 methyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-[3-(phenylsulfanyl)propanamido]thiophene-3-carboxylate CAS No. 476366-95-7

methyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-[3-(phenylsulfanyl)propanamido]thiophene-3-carboxylate

Cat. No.: B2721512
CAS No.: 476366-95-7
M. Wt: 469.57
InChI Key: RQHFZNDFBBFGDT-UHFFFAOYSA-N
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Description

methyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-[3-(phenylsulfanyl)propanamido]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, which includes a benzodioxole moiety, a thiophene ring, and a phenylsulfanyl group, suggests potential for various chemical and biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-[3-(phenylsulfanyl)propanamido]thiophene-3-carboxylate typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiophene Ring: Starting from simple thiophene precursors, the thiophene ring can be functionalized with various substituents.

    Introduction of the Benzodioxole Moiety: This step may involve the use of benzodioxole derivatives and coupling reactions to attach the benzodioxole group to the thiophene ring.

    Attachment of the Phenylsulfanyl Group: This can be achieved through nucleophilic substitution reactions using phenylsulfanyl reagents.

    Final Esterification: The carboxylic acid group on the thiophene ring can be esterified using methanol and acid catalysts to form the final methyl ester.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

methyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-[3-(phenylsulfanyl)propanamido]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism by which methyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-[3-(phenylsulfanyl)propanamido]thiophene-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds with similar thiophene structures but different substituents.

    Benzodioxole Derivatives: Molecules containing the benzodioxole moiety with variations in other parts of the structure.

    Phenylsulfanyl Compounds: Compounds featuring the phenylsulfanyl group attached to different core structures.

Uniqueness

The uniqueness of methyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-[3-(phenylsulfanyl)propanamido]thiophene-3-carboxylate lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-(3-phenylsulfanylpropanoylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5S2/c1-15-20(13-16-8-9-18-19(12-16)30-14-29-18)32-23(22(15)24(27)28-2)25-21(26)10-11-31-17-6-4-3-5-7-17/h3-9,12H,10-11,13-14H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHFZNDFBBFGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CCSC2=CC=CC=C2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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